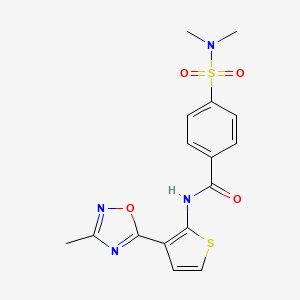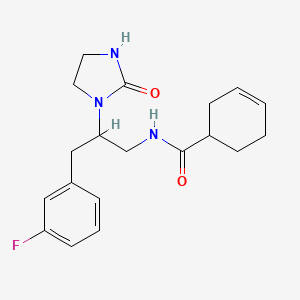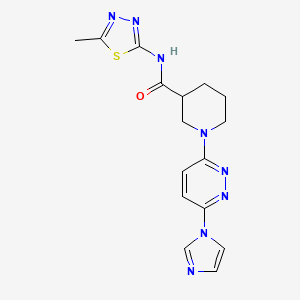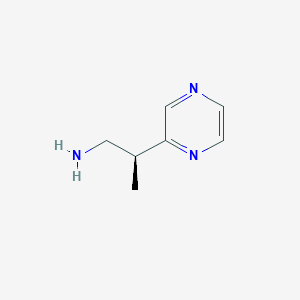
(2S)-2-Pyrazin-2-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Pyrazin-2-ylpropan-1-amine, also known as 2PPA, is a chemical compound that has been gaining attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and research into its mechanism of action is ongoing. In
科学的研究の応用
(2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have potential therapeutic applications in a variety of areas. One area of research is in the treatment of depression and anxiety disorders. Studies have shown that (2S)-2-Pyrazin-2-ylpropan-1-amine can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis.
作用機序
The exact mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-amine is not yet fully understood. However, it is believed to work by increasing the levels of serotonin and dopamine in the brain. These neurotransmitters are involved in the regulation of mood, and increasing their levels can have an antidepressant effect. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could be related to its mechanism of action.
Biochemical and Physiological Effects:
(2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin and dopamine in the brain, which can have an antidepressant effect. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis. Other studies have suggested that (2S)-2-Pyrazin-2-ylpropan-1-amine may have neuroprotective properties, which could make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (2S)-2-Pyrazin-2-ylpropan-1-amine in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has a range of potential therapeutic applications, which makes it a promising area of research. However, there are also limitations to using (2S)-2-Pyrazin-2-ylpropan-1-amine in lab experiments. One limitation is that the exact mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its effects. Additionally, more research is needed to determine the optimal dosage and administration route for therapeutic use.
将来の方向性
There are many potential future directions for research into (2S)-2-Pyrazin-2-ylpropan-1-amine. One area of research is to further explore its mechanism of action and how it affects neurotransmitter levels in the brain. Additionally, more research is needed to determine the optimal dosage and administration route for therapeutic use. Another area of research is to explore the potential use of (2S)-2-Pyrazin-2-ylpropan-1-amine in the treatment of neurodegenerative disorders such as Alzheimer's disease. Overall, the potential therapeutic applications of (2S)-2-Pyrazin-2-ylpropan-1-amine make it a promising area of research for the future.
合成法
The synthesis of (2S)-2-Pyrazin-2-ylpropan-1-amine involves the reaction of pyrazine-2-carboxylic acid with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction produces (2S)-2-Pyrazin-2-ylpropan-1-amine as the final product. The purity of the product can be improved through recrystallization.
特性
IUPAC Name |
(2S)-2-pyrazin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGQOBISAGMQL-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

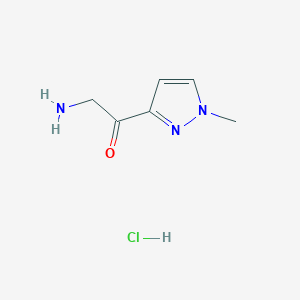
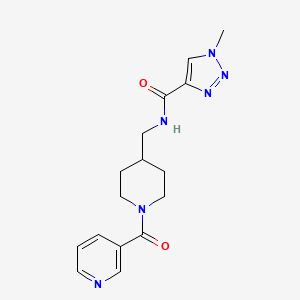

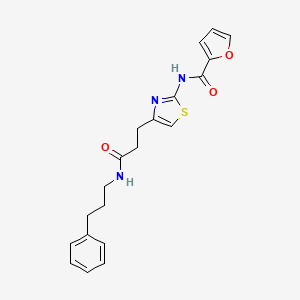
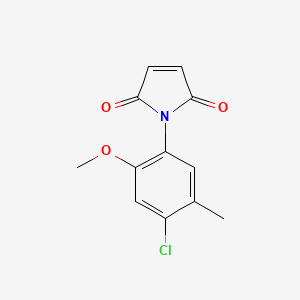
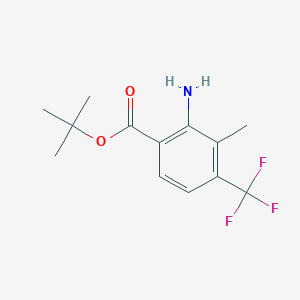
![N-ethyl-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2599937.png)
![Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2599938.png)
